methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a methanesulfonic acid group, a tert-butyl group, and a pyrrolidine ring with amino and difluoromethyl substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Methanesulfonic Acid Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The difluoromethyl and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate: can be compared with other sulfonic acid derivatives and pyrrolidine-based compounds.
Difluoromethylated Compounds: These compounds share the difluoromethyl group, which imparts unique chemical properties.
Aminated Pyrrolidines: Compounds with similar pyrrolidine rings and amino groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H20F2N2O5S |
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Molecular Weight |
318.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C9H16F2N2O2.CH4O3S/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13;1-5(2,3)4/h6H,4-5,12H2,1-3H3;1H3,(H,2,3,4)/t6-;/m1./s1 |
InChI Key |
GDPLAPPHQMXIKY-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)N.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N.CS(=O)(=O)O |
Origin of Product |
United States |
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